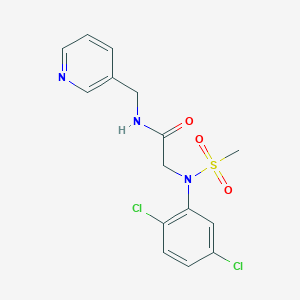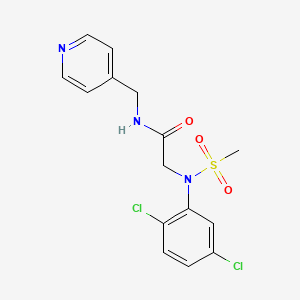![molecular formula C16H21Cl2N3O5S B3446892 ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3446892.png)
ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate , also known by its chemical structure, is a compound with the following IUPAC name: ethyl (2,4-dichlorophenyl)acetate . It belongs to the class of arylacetates and has a molecular weight of 233.09 g/mol . The compound is characterized by its white crystalline appearance and is sparingly soluble in water. It is commonly used in research and pharmaceutical applications .
Synthesis Analysis
The synthesis of ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate involves several steps. One common approach is the condensation of 2,5-dichloroaniline with methylsulfonyl chloride to form the N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine intermediate. This intermediate is then coupled with ethyl 1-piperazinecarboxylate using appropriate coupling agents. The final product is obtained after purification and characterization .
Molecular Structure Analysis
The compound’s molecular structure consists of an ethyl ester group , a glycine residue , and a piperazine ring . The 2,5-dichlorophenyl moiety is attached to the glycine nitrogen, while the methylsulfonyl group is linked to the glycine carbon. The piperazine ring provides flexibility and potential for binding interactions. The overall structure influences its biological activity .
Chemical Reactions Analysis
Ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate may undergo hydrolysis of the ester group under acidic or basic conditions. Additionally, it can participate in amide bond cleavage reactions. Understanding its reactivity is crucial for designing derivatives or prodrugs with improved properties .
Mecanismo De Acción
The compound’s mechanism of action depends on its intended use. It may act as a prodrug , releasing the active moiety (such as an anti-inflammatory or analgesic agent) upon metabolism. Alternatively, it could directly interact with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action .
Propiedades
IUPAC Name |
ethyl 4-[2-(2,5-dichloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O5S/c1-3-26-16(23)20-8-6-19(7-9-20)15(22)11-21(27(2,24)25)14-10-12(17)4-5-13(14)18/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOFXHQRONWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3446825.png)
![4-(4-methoxyphenyl)-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3446833.png)
![6-chloro-7-[2-(4-morpholinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3446838.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3446855.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3446868.png)



![1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3446888.png)

![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3446914.png)
![N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446922.png)
